molecular formula C13H17N3O2 B3041891 Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 403668-97-3

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B3041891
CAS No.: 403668-97-3
M. Wt: 247.29 g/mol
InChI Key: RJUBUKNWPYQPPJ-UHFFFAOYSA-N
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Description

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with amino, methyl, and isopropyl ester groups. The imidazo[1,2-a]pyridine scaffold is recognized for its pharmacological relevance, including applications in kinase inhibition, antiviral agents, and antitrypanosomal therapies .

Key structural features:

  • 8-amino group: Enhances reactivity for further functionalization (e.g., alkylation, acylation) .
  • Isopropyl ester: Modifies solubility and bioavailability compared to methyl or ethyl esters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-7(2)18-13(17)10-5-11(14)12-15-8(3)9(4)16(12)6-10/h5-7H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUBUKNWPYQPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate typically involves the following steps :

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of Amino and Methyl Groups: Amino and methyl groups are introduced through substitution reactions using reagents such as methyl iodide and ammonia.

    Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide for methylation, ammonia for amination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl and Ethyl Ester Derivatives

Methyl 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • Synthesis: Prepared via cyclization of 5,6-diamino-nicotinic acid methyl ester with bromobutanone (75% yield, 100°C, 2.5 h) .
  • Applications : Intermediate for CDK inhibitors and antiviral agents .
Ethyl 8-Chloroimidazo[1,2-a]pyridine-6-carboxylate
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • Key Difference: Chlorine substituent at position 8 instead of amino group.
  • Implications : Increased electrophilicity for nucleophilic substitution reactions .
Comparison Table: Ester Derivatives
Compound Ester Group Substituent (Position 8) Molecular Weight (g/mol) Key Applications
Isopropyl target compound Isopropyl Amino ~261.3* Not explicitly reported
Methyl ester Methyl Amino 219.24 Kinase inhibitors
Ethyl 8-chloro derivative Ethyl Chlorine 224.64 Synthetic intermediate

*Estimated based on methyl ester data.

Carboxamide Analogs

Compounds such as 8-amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride (Compound 38 in ) demonstrate:

  • Synthesis : Achieved via coupling reactions (55% yield) .
  • Physical Properties : Melting point = 200°C, higher than ester derivatives due to ionic hydrochloride form .
  • Functional Impact : Carboxamide groups enhance hydrogen-bonding capacity, improving target binding in therapeutic contexts .

Halogen-Substituted Derivatives

Ethyl 8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Molecular Formula : C₁₀H₁₀BrN₃O₂
  • Applications : Precursor for anticonvulsant and antiviral agents .

Structural and Functional Implications

Electronic Effects

  • Amino Group (Position 8): Electron-donating nature enhances nucleophilicity, facilitating alkylation or acylation reactions .

Pharmacological Potential

  • Imidazo[1,2-a]pyridines with amino and ester groups are privileged structures in drug discovery, particularly for kinase inhibition and antiparasitic activity .

Biological Activity

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (ID: CID 9942912) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article will explore its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 249.29 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core with an amino group and a carboxylate ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzyme pathways involved in cell signaling and proliferation.

2. Inhibition of Enzymatic Activity

Studies have shown that this compound exhibits inhibitory effects on specific kinases and phosphatases. For instance, it has been noted to inhibit mutant forms of receptor tyrosine kinases, which are implicated in various cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

Modification Effect on Activity Comments
Addition of alkyl groupsIncreased potencyEnhances lipophilicity and cellular uptake
Alteration of carboxylate positionVariable effectsDepends on target specificity
Substitution at the amino groupPotentially alters selectivityAffects binding affinity

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in animal models of neurodegenerative diseases. It was found to improve cognitive function and reduce neuroinflammation markers when administered chronically.

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological implications. Preliminary studies suggest that this compound may exhibit hepatotoxicity at high doses. Long-term studies are required to establish a comprehensive safety profile.

Q & A

Q. What synthetic strategies are commonly employed for imidazo[1,2-a]pyridine derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : Imidazo[1,2-a]pyridine derivatives are typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., α-haloketones or α,β-unsaturated esters) . For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was prepared using 2-aminoimidazole and ethyl bromoacetate under reflux conditions . Adapting this for the target compound would require substituting the bromo group with a dimethylimidazole moiety and introducing the isopropyl ester via esterification. One-pot reactions, as demonstrated in tetrahydroimidazo[1,2-a]pyridine syntheses, could improve efficiency by combining cyclization and functionalization steps .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assign signals using coupling patterns and integration (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in triazolo[1,5-a]pyridine derivatives, where torsion angles confirmed substituent orientations .
  • HRMS : Validate molecular weight with <2 ppm error .

Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds, and how can these guide preliminary evaluations?

  • Methodological Answer : These derivatives exhibit antifungal, anticancer, and kinase-inhibitory activities . For example, [1,2,4]triazolo[1,5-a]pyridines showed antifungal activity via C–H⋯O interactions in crystal structures . Preliminary assays should include:
  • Kinase inhibition : CDK2/cyclin E assays for antiproliferative effects .
  • Antimicrobial testing : Broth microdilution against Candida spp. .

Advanced Research Questions

Q. How can regioselectivity be controlled during substituent introduction on the imidazo[1,2-a]pyridine core?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing groups : Bromine at position 6 in ethyl 8-amino-6-bromo derivatives directs subsequent nucleophilic substitutions .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
  • Steric effects : Methyl groups at positions 2 and 3 hinder electrophilic attacks at adjacent positions, favoring functionalization at position 6 .

Q. What computational and experimental approaches are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular docking : Model interactions with CDK2 or fungal CYP51 targets using software like AutoDock .
  • Analogue synthesis : Systematically vary substituents (e.g., replace isopropyl with ethyl esters) and correlate with bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents to activity, as demonstrated for anticonvulsant imidazo[1,2-a]pyridines .

Q. How can forced degradation studies under ICH guidelines inform stability profiles?

  • Methodological Answer : Conduct studies under:
  • Acidic/alkaline conditions : Hydrolyze the ester group (e.g., reflux in 1M HCl/NaOH) and monitor by HPLC .
  • Oxidative stress : Treat with 3% H2O2 to assess amino group stability .
  • Photolytic exposure : Use UV chambers (ICH Q1B) to detect dimerization or ring-opening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
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Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

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